molecular formula C16H19NO3 B177950 4-(1-Adamantyl)-2-nitrophenol CAS No. 1459-49-0

4-(1-Adamantyl)-2-nitrophenol

Cat. No.: B177950
CAS No.: 1459-49-0
M. Wt: 273.33 g/mol
InChI Key: DPVIOSXCEWUDET-UHFFFAOYSA-N
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Description

“4-(1-Adamantyl)-2-nitrophenol” is a chemical compound that belongs to the class of adamantyl derivatives . Adamantyl derivatives are commercially important and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantyl derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “this compound” specifically is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of adamantyl derivatives can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The specific molecular structure of “this compound” is not detailed in the available resources.


Chemical Reactions Analysis

Adamantyl derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantyl derivatives . The specific chemical reactions involving “this compound” are not detailed in the available resources.


Physical and Chemical Properties Analysis

Adamantyl derivatives are known for their unique physical and chemical properties, including their rigidity and virtual stress-free nature . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : A study detailed the crystal structure of a compound closely related to 4-(1-Adamantyl)-2-nitrophenol, providing insights into its molecular configuration and intermolecular interactions. This research contributes to the understanding of the chemical and physical properties of adamantyl compounds, which is crucial in the field of chemistry and biochemistry (Guo & Guo, 2004).

Antiproliferative and Antitumor Activities

  • Antiproliferative Effects : Research on adamantylphthalimides, which include nitro and amino derivatives, revealed their significant antiproliferative activity against various human cancer cell lines. Such compounds could potentially be effective in cancer treatment, highlighting the importance of adamantyl derivatives in medical research (Horvat et al., 2012).
  • Anti-Hepatoma Activity : A novel adamantyl nitroxide derivative displayed potent anticancer activity against human hepatoma cells, indicating its potential as a therapeutic agent for liver cancer. This research underscores the significance of adamantyl derivatives in developing new anticancer drugs (Sun et al., 2016).

Environmental and Catalytic Applications

  • Environmental Impact Study : A study examined the effects of nitrophenols, including 4-nitrophenol, on acetate-utilizing methanogenic systems. This research is crucial for understanding the environmental impact of nitrophenol compounds and developing strategies for managing their presence in ecosystems (Haghighi Podeh et al., 1995).
  • Catalytic Reduction Research : Investigations into the catalytic reduction of nitrophenol compounds, including 4-nitrophenol, have provided valuable insights for industrial applications. Such studies are significant in developing efficient methods for the degradation of hazardous compounds in water reservoirs (Din et al., 2020).

Antimicrobial Properties

  • Antimicrobial Activity : Research on derivatives of 4-(1-adamantyl)-phenol, including their effect on the respiratory chain of Pseudomonas aeruginosa, suggests their potential as antimicrobial agents. This underscores the importance of adamantyl derivatives in developing new antimicrobial treatments (Dudikova et al., 2018).

Safety and Hazards

When handling adamantyl derivatives, it is recommended to ensure adequate ventilation and use personal protective equipment as required. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . The specific safety and hazards associated with “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.

Future Directions

Adamantyl derivatives have diverse applications in various fields, and research into their synthesis and properties is ongoing . The specific future directions for “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.

Properties

IUPAC Name

4-(1-adamantyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIOSXCEWUDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387921
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-49-0
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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